molecular formula C17H30N2O8 B1322407 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid CAS No. 98469-29-5

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid

Cat. No.: B1322407
CAS No.: 98469-29-5
M. Wt: 390.4 g/mol
InChI Key: UDAZYQMVLYCKHG-UHFFFAOYSA-N
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Description

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is a synthetic compound featuring a heptanedioic acid backbone (seven-carbon chain with two carboxylic acid groups) substituted with tert-butoxycarbonyl (Boc)-protected amino groups at positions 2 and 6. Its molecular formula is C₁₈H₃₂N₂O₈ (calculated based on structural analogs), with a molecular weight of approximately 404.46 g/mol. The Boc groups enhance stability during synthetic processes, enabling selective deprotection for applications in peptide chemistry and drug development.

Properties

IUPAC Name

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O8/c1-16(2,3)26-14(24)18-10(12(20)21)8-7-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAZYQMVLYCKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625742
Record name 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98469-29-5
Record name 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The synthetic route generally includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection, coupling reagents like DCC or DIC, and oxidizing or reducing agents as required. The major products formed from these reactions are typically larger peptide molecules or dendrimers with specific functional properties.

Scientific Research Applications

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid involves its ability to form dendrimers that can encapsulate genetic material. These dendrimers facilitate the delivery of genes into cells, where they can exert their therapeutic effects. The molecular targets include cellular receptors and pathways involved in gene expression and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings
2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid C₁₈H₃₂N₂O₈ 404.46 Heptanedioic acid with Boc-amino groups at C2/C6 Peptide synthesis, potential gene delivery (hypothesized)
(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid C₁₆H₃₀N₂O₆ 346.42 Hexanoic acid (six-carbon chain) with Boc groups at C2/C6 Non-viral gene carriers in cancer research
DL-2,6-Diaminopimelic acid C₇H₁₂N₂O₄ 188.18 Heptanedioic acid with free amino groups at C2/C6 Bacterial cell wall component, peptidoglycan studies
(tert-butoxycarbonyl)aminoacetic acid C₁₃H₁₅Cl₂NO₄ 320.17 Acetic acid derivative with Boc-amino and dichlorophenyl substituents Synthetic intermediate for pharmaceuticals
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Spirocyclic structure with constrained geometry Rigid scaffold for drug design
7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid C₁₃H₁₉NO₄ 253.29 Tricyclic framework with Boc-amino group Conformationally restricted peptide synthesis

Key Comparative Insights

Backbone Length and Functional Groups
  • The target compound’s heptanedioic acid backbone distinguishes it from shorter-chain analogs like (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid (six carbons) .
  • DL-2,6-Diaminopimelic acid lacks Boc protection, making it more polar but less stable in acidic/alkaline conditions. Its natural role in bacterial cell walls highlights its biological relevance, whereas the Boc-protected target compound is tailored for synthetic flexibility .
Boc Protection vs. Unmodified Amines
  • Boc groups in the target compound and ’s derivative prevent undesired side reactions (e.g., oxidation, cross-linking) during peptide synthesis. This contrasts with DL-2,6-diaminopimelic acid’s free amines, which require careful handling .
Structural Rigidity
  • Compounds with spirocyclic () or tricyclic () architectures impose conformational constraints, favoring applications in receptor-targeted drug design. The target compound’s linear chain offers greater flexibility, suited for constructing dynamic peptide architectures .
Electronic and Steric Effects
  • The dichlorophenyl substituent in ’s compound introduces steric bulk and electron-withdrawing effects, altering reactivity compared to the target compound’s aliphatic backbone. Such differences influence their roles as intermediates in divergent synthetic pathways .

Biological Activity

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid (CAS No. 98469-29-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of amino acids and derivatives, specifically designed to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H22N2O4\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_4

It features two tert-butoxycarbonyl (Boc) groups attached to a heptanedioic acid backbone. This structure is significant as the Boc groups are known for their role in protecting amines during synthesis and enhancing solubility.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities. For instance:

  • Anticancer Activity : Compounds that inhibit HDACs have been shown to induce apoptosis in cancer cells. The mechanism involves reactivation of tumor suppressor genes and alteration of cell cycle regulation.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic options for inflammatory diseases.

Case Studies

  • HDAC Inhibition : A study on structurally related compounds highlighted their potency as HDAC inhibitors with IC50 values ranging from 14 nM to 67 nM against various isoforms. This suggests that this compound could exhibit similar inhibitory effects, warranting further investigation into its selectivity and potency.
  • Synthesis and Evaluation : In a synthetic route involving related amino acids, researchers successfully produced analogs that showed enhanced biological activity compared to their precursors. This highlights the potential for optimizing the structure of this compound for improved efficacy.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityIC50 (nM)References
This compound98469-29-5Potential HDAC inhibitorTBD
Azumamide CTBDHDAC1–3 inhibitor14-67
Valproic AcidTBDHDAC inhibitorTBD

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